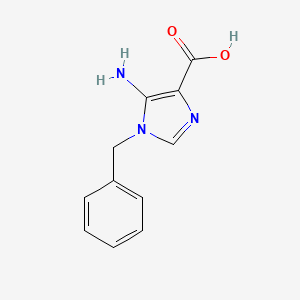

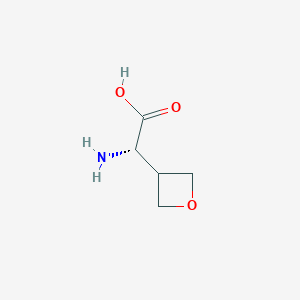

(S)-2-Amino-2-(oxetan-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Amino-2-(oxetan-3-yl)acetic acid is a chiral amino acid derivative featuring an oxetane ring

Mecanismo De Acción

Target of Action

The primary targets of (S)-2-Amino-2-(oxetan-3-yl)acetic acidOxetane-containing compounds have been employed to improve drugs’ physicochemical properties . They have been used in a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

The specific mode of action of This compoundOxetane-containing compounds are known to interact with their targets in a way that improves the drug’s physicochemical properties . The oxetane motif can be accessed from the corresponding carbonyl compound through initial formation of the epoxide followed by ring opening .

Biochemical Pathways

The exact biochemical pathways affected by This compoundOxetane-containing compounds have been shown to influence various biochemical pathways due to their ability to improve the physicochemical properties of drugs .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compoundOxetane-containing compounds are known to be more metabolically stable and lipophilicity neutral . They reduce the basicity of their adjacent nitrogen atom, possibly lowering the drug’s overall lipophilicity .

Result of Action

The specific molecular and cellular effects of This compoundOxetane-containing compounds are known to improve the physicochemical properties of drugs, which can lead to enhanced efficacy and stability .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compoundIt is known that the physicochemical properties of oxetane-containing compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(oxetan-3-yl)acetic acid typically involves the following steps:

Starting Material: The synthesis begins with oxetan-3-one, which is converted to oxetan-3-ylidene acetate.

Aza-Michael Addition: The oxetan-3-ylidene acetate undergoes an aza-Michael addition with NH-heterocycles to yield the target compound.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route described above suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Análisis De Reacciones Químicas

Types of Reactions: (S)-2-Amino-2-(oxetan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxetan-

Propiedades

IUPAC Name |

(2S)-2-amino-2-(oxetan-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQBFQWTJJLVRW-BYPYZUCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CO1)[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.